Neoprontosil Neoprontosil
Brand Name: Vulcanchem
CAS No.: 132-38-7
VCID: VC20987854
InChI: InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
SMILES: CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C18H16N4O10S3
Molecular Weight: 544.5 g/mol

Neoprontosil

CAS No.: 132-38-7

Cat. No.: VC20987854

Molecular Formula: C18H16N4O10S3

Molecular Weight: 544.5 g/mol

* For research use only. Not for human or veterinary use.

Neoprontosil - 132-38-7

Specification

CAS No. 132-38-7
Molecular Formula C18H16N4O10S3
Molecular Weight 544.5 g/mol
IUPAC Name 6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
Standard InChI Key RALNLQYPLYWQRT-UHFFFAOYSA-N
Isomeric SMILES CC(=O)NC1=C(C=C2C=C(C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C2=C1)S(=O)(=O)O)S(=O)(=O)O
SMILES CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator